molecular formula C11H13IN2O2 B8317237 1-(2,2-Dimethoxyethyl)-5-iodo-1H-indazole

1-(2,2-Dimethoxyethyl)-5-iodo-1H-indazole

Cat. No.: B8317237
M. Wt: 332.14 g/mol
InChI Key: WFGNCHXHEFHQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Dimethoxyethyl)-5-iodo-1H-indazole is a useful research compound. Its molecular formula is C11H13IN2O2 and its molecular weight is 332.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13IN2O2

Molecular Weight

332.14 g/mol

IUPAC Name

1-(2,2-dimethoxyethyl)-5-iodoindazole

InChI

InChI=1S/C11H13IN2O2/c1-15-11(16-2)7-14-10-4-3-9(12)5-8(10)6-13-14/h3-6,11H,7H2,1-2H3

InChI Key

WFGNCHXHEFHQAN-UHFFFAOYSA-N

Canonical SMILES

COC(CN1C2=C(C=C(C=C2)I)C=N1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-iodio-1H-indazole (8.28 g, 33.9 mmol) in DMSO (104 mL) was added 2-bromoacetaldehyde dimethyl acetal (7.9 mL, 68 mmol) and Cs2CO3 (44.1 g, 136 mmol). The reaction mixture was stirred at 40° C. for 18 h; then the reaction mixture was diluted with H2O (100 mL) and EtOAc (175 mL). The partitioned material was extracted with EtOAc (4×175 mL). The organics were washed with brine (2×100 mL), dried (Na2SO4), filtered, and concentrated. Purification by flash chromatography (silica gel, (hexanes with 0.1% Et3N)/(EtOAc with 0.1% Et3N), 100:0 to 90:10) yielded the title compound (4.49 g, 46%) as a light orange powder: 1H NMR (500 MHz, CDCl3) δ 8.07 (d, J=1.0 Hz, 1H), 7.92 (d, J=0.5 Hz, 1H), 7.60 (dd, J=9.0, 1.5 Hz, 1H), 7.28 (d, J=9.0 Hz, 1H), 4.71 (t, J=5.5 Hz, 1H), 4.44 (d, J=5.5 Hz, 2H), 3.33 (s, 6H).
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
44.1 g
Type
reactant
Reaction Step One
Name
Quantity
104 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
175 mL
Type
solvent
Reaction Step Two
Yield
46%

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